Exclusive Synthetic Intermediate for Patent-Protected Cerebral Anoxia Therapeutic Candidate
3-Fluorodibenz[b,e]oxepin-11(6H)-one is the required intermediate for synthesizing 11-(4-cinnamyl-1-piperazinyl)-3-fluoro-6,11-dihydrodibenz[b,e]oxepin, a compound explicitly claimed in European Patent EP0269755A1 and demonstrated to possess protective effects against cerebral anoxia [1]. Non-fluorinated analogs are structurally excluded from this synthetic pathway.
| Evidence Dimension | Synthetic utility for patented therapeutic candidate |
|---|---|
| Target Compound Data | 3-Fluorodibenz[b,e]oxepin-11(6H)-one required as intermediate |
| Comparator Or Baseline | Unsubstituted dibenz[b,e]oxepin-11(6H)-one (CAS 4504-87-4) cannot yield the same fluorinated API |
| Quantified Difference | Exclusive pathway dependency |
| Conditions | Synthesis of 11-(4-cinnamyl-1-piperazinyl)-3-fluoro-6,11-dihydrodibenz[b,e]oxepin per EP0269755A1 Example procedures |
Why This Matters
Procuring the fluorinated intermediate is mandatory for producing the specific patent-protected API; substitution with non-fluorinated material would result in a different chemical entity with unverified pharmacological properties and potential regulatory complications.
- [1] Oshima E, Kumazawa T, Otaki S, et al. EP0269755A1 - DIBENZ[b,e]OXEPIN DERIVATIVE AND PHARMACEUTICAL CONTAINING THE SAME AS ACTIVE INGREDIENT. European Patent Office. 1988. View Source
